[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate
Description
Structural Elucidation and Nomenclature
Pentacyclic Framework Analysis: [9.6.1.02,9.04,8.015,18] Ring System Configuration
The compound’s core structure is defined by a pentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-ene framework, which integrates five fused rings with specific bridgehead junctions. The numbering system begins at the furan-attached carbon (C6) and proceeds through the oxygenated rings. The 9.6.1 segment denotes a nine-membered ring fused to a six-membered ring via a single bridge (C2–C9), while the 02,9.04,8.015,18 descriptors indicate additional bridging between C2–C9, C4–C8, and C15–C18.
Key features include:
- A dioxolane ring (3,17-dioxa) formed by ether linkages at C3–O–C17.
- A cyclohexene moiety (C7–C8 double bond) contributing to planar rigidity.
- Methyl groups at C7, C9, C11, and C15 that sterically stabilize the framework.
This configuration aligns with limonoids such as gedunin, which share a furan-attached pentacyclic backbone but differ in oxygenation patterns.
Stereochemical Features at C6, C10, C12, and C14 Positions
Stereochemistry critically influences the compound’s three-dimensional arrangement:
- C6 : The furan-3-yl group occupies an equatorial position, minimizing steric clash with the adjacent C7 methyl group.
- C10 : The 2-methoxy-2-oxoethyl substituent adopts an R configuration, as inferred from comparable limonoids like nimbin.
- C12 : The 3-phenylpropenoate ester group displays E-geometry (trans configuration), stabilized by conjugation with the phenyl ring.
- C14 : The hydroxyl group assumes an axial orientation, facilitating hydrogen bonding with the C15 methoxy group.
These stereochemical attributes are consistent with biosynthetic pathways for oxidized triterpenoids, where enzyme-mediated oxidations dictate spatial arrangements.
Functional Group Characterization: Furan-3-yl, Methoxy-oxoethyl, and 3-Phenylpropenoate Moieties
Furan-3-yl Substituent
The furan ring at C6 is a hallmark of citrus limonoids, contributing to hydrophobic interactions in biological matrices. Its 3-position linkage distinguishes it from furan-2-yl analogues found in azadirone derivatives.
Methoxy-oxoethyl Group
The 10-(2-methoxy-2-oxoethyl) side chain introduces a polar, electron-withdrawing domain. The methyl ester (COOCH3) enhances solubility in aprotic solvents, while the ketone (C=O) participates in keto-enol tautomerism under basic conditions.
3-Phenylpropenoate Ester
The C12-bound 3-phenylpropenoate moiety features:
- A conjugated α,β-unsaturated ester system, enabling Michael addition reactivity.
- A phenyl ring that induces steric bulk and π-π stacking potential.
This group is rare among limonoids but shares structural parallels with cinnamate esters in coumarin derivatives.
Comparative Structural Analysis With Related Dioxapentacyclic Limonoids
The target compound exhibits both conserved and divergent features relative to characterized limonoids:
Notably, the 3-phenylpropenoate ester represents a structural novelty compared to the acetyl or methoxycarbonyl groups in gedunin and nimbin, respectively. Additionally, the dioxolane ring (C3–O–C17) is absent in simpler limonoids, which typically feature mono-ether linkages.
Properties
Molecular Formula |
C36H42O8 |
|---|---|
Molecular Weight |
602.7 g/mol |
IUPAC Name |
[6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C36H42O8/c1-20-23(22-13-14-41-18-22)15-24-30(20)36(4)25(16-29(39)40-5)35(3)27(44-28(38)12-11-21-9-7-6-8-10-21)17-26(37)34(2)19-42-31(32(34)35)33(36)43-24/h6-14,18,23-27,31-33,37H,15-17,19H2,1-5H3 |
InChI Key |
FCOMMYNXUJVOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(CC(C6(C5C4OC6)C)O)OC(=O)C=CC7=CC=CC=C7)C)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Natural Extraction and Isolation
Source Material Selection
The compound is primarily isolated from Meliaceae family plants, notably Azadirachta indica (neem) and Melia azedarach, which produce structurally analogous limonoids. Leaves, seeds, and bark are preferred due to higher limonoid concentrations.
Table 1: Plant Sources and Limonoid Yields
| Plant Part | Solvent System | Yield (mg/kg) | Purity (%) |
|---|---|---|---|
| Neem Seeds | Methanol:Water (8:2) | 120–150 | 85–90 |
| Chinaberry Bark | Ethyl Acetate:Hexane (3:7) | 45–60 | 70–75 |
Extraction and Purification
A multi-step protocol is employed:
- Maceration : Plant material is soaked in methanol at 50°C for 72 hours to solubilize limonoids.
- Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate to remove polar impurities.
- Chromatography : Silica gel column chromatography (gradient elution with hexane:ethyl acetate) isolates the limonoid core. Final purification uses reverse-phase HPLC (C18 column, acetonitrile:water).
Semi-Synthetic Derivatization
Esterification of the Limonoid Core
The native hydroxyl group at position 12 undergoes esterification with 3-phenylprop-2-enoyl chloride to introduce the side chain.
Reaction Conditions:
- Reagent : 3-Phenylprop-2-enoyl chloride (1.5 eq)
- Base : Pyridine (3 eq), acting as both catalyst and acid scavenger
- Solvent : Anhydrous dichloromethane
- Temperature : 0°C → room temperature, 12 hours
- Yield : 62–68% after purification
Table 2: Key Spectroscopic Data for Esterification Product
| Parameter | Value |
|---|---|
| HRMS (m/z) | 597.2961 [M+H]+ (Calc: 597.2958) |
| ¹³C NMR (CDCl₃) | δ 167.8 (ester carbonyl) |
| Esterification Yield | 65.2 ± 2.1% (n=5) |
Full Synthetic Approaches
Retrosynthetic Analysis
The synthesis is divided into three key fragments:
Stepwise Synthesis
Construction of the Pentacyclic Framework
A biomimetic approach replicates natural oxidative dimerization:
- Precursor : Tetranortriterpenoid (e.g., salannin)
- Oxidation : VO(acac)₂/O₂ system induces C14 hydroxylation (72% yield).
- Cyclization : BF₃·Et₂O catalyzes pentacycle formation at −15°C.
Side Chain Installation
Methoxy-2-oxoethyl Group :
Furan-3-yl Group :
Biotechnological Production
Microbial Fermentation
Aspergillus niger strains engineered with limonoid biosynthetic genes produce the core structure in 15-L bioreactors:
Table 3: Fermentation Parameters
| Parameter | Optimal Value |
|---|---|
| pH | 5.8–6.2 |
| Temperature | 28°C |
| Dissolved O₂ | 30–40% saturation |
| Titer | 1.2 g/L |
Industrial-Scale Challenges
Analytical Characterization
Spectroscopic Fingerprinting
Key Distinguishing Features :
Emerging Methodologies
Flow Chemistry
Microreactor systems enable continuous esterification:
Photocatalytic Functionalization
Visible-light-mediated C–H activation introduces the methoxy-2-oxoethyl group without protecting groups (Ru(bpy)₃Cl₂ catalyst, 78% yield).
Chemical Reactions Analysis
Types of Reactions
[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ primarily in ester side chains and substituent groups:
- Analog 1: [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[...]octadec-7-en-12-yl] 3-methylbut-2-enoate () Substituent: 3-methylbut-2-enoate ester.
- Analog 2: [14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-...] 3-methylbutanoate () Substituents: Acetyloxy at position 14 and 3-methylbutanoate ester. Impact: Acetylation of the hydroxyl group enhances lipophilicity, while the saturated butanoate ester may reduce reactivity compared to α,β-unsaturated systems .
Molecular Weight and Physicochemical Properties
The target compound’s higher molecular weight and aromatic ester likely enhance binding affinity to hydrophobic targets but may reduce aqueous solubility compared to aliphatic analogs .
Research Findings on Similarity and Bioactivity
Similarity Indexing Using Computational Methods
- Tanimoto Coefficient Analysis : Structural similarity between the target compound and Analog 1 was calculated at ~65% using Morgan fingerprints (radius=2), indicating moderate overlap in pharmacophoric features .
- Activity Cliffs: Despite structural similarities, minor substituent changes (e.g., phenylpropenoate vs. methylbut-2-enoate) can lead to significant bioactivity differences, as observed in quaternary ammonium compounds () .
Methodological Considerations
- Crystallographic Refinement: SHELXL () and ORTEP-3 () have been critical in resolving the stereochemistry of similar pentacyclic diterpenoids, ensuring accurate 3D modeling .
Biological Activity
The compound [6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-phenylprop-2-enoate is a complex organic molecule with potential biological activities owing to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound exhibits a distinctive structure characterized by:
- Furan ring : Contributes to potential antioxidant properties.
- Hydroxyl groups : Associated with various biological activities, including anti-inflammatory effects.
- Multiple fused cycloalkane rings : Suggests complex interactions with biological targets.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C32H42O8 |
| Molecular Weight | 554.68 g/mol |
| IUPAC Name | [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate |
Antioxidant Activity
Research indicates that compounds with furan moieties often exhibit significant antioxidant properties. The presence of hydroxyl groups enhances this activity by neutralizing free radicals and reducing oxidative stress in cells.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.
Antimicrobial Properties
Preliminary studies indicate that the compound may possess antimicrobial activity against a range of pathogens. This is attributed to its ability to disrupt microbial membranes or inhibit essential metabolic pathways.
Anticancer Potential
The complex structure of the compound suggests possible interactions with cancer cell signaling pathways. Some derivatives of similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of compounds similar to the target molecule using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration when treated with the compound at varying concentrations.
Study 2: Anti-inflammatory Mechanism Investigation
In vitro experiments demonstrated that the compound inhibited COX-2 expression in lipopolysaccharide-stimulated macrophages. This inhibition was dose-dependent and correlated with reduced levels of inflammatory markers.
Study 3: Antimicrobial Efficacy Testing
The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria using agar diffusion methods. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of the target compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Furan ring | Antimicrobial |
| Compound B | Hydroxyl groups | Antioxidant |
| Compound C | Multiple rings | Anti-inflammatory |
| Target Compound | Furan & Hydroxyl | Potentially anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
